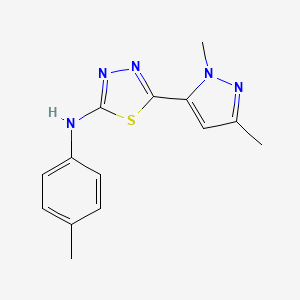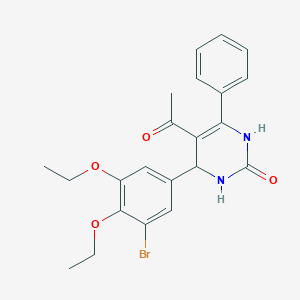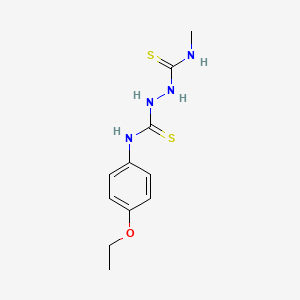
5-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-METHYLPHENYL)AMINE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiadiazole ring, and an aniline derivative
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-METHYLPHENYL)AMINE typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is often synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the pyrazole and thiadiazole rings with an aniline derivative under appropriate conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially yielding reduced sulfur-containing products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or amines.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine:
Drug Development: Due to its unique structure, the compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
作用机制
The mechanism of action of N-[5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-METHYLPHENYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
- N-[5-(1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-PHENYLAMINE
- N-[5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-(3-METHYLPHENYL)AMINE
Comparison: Compared to similar compounds, N-[5-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-METHYLPHENYL)AMINE exhibits unique properties due to the presence of the 1,3-dimethylpyrazole ring, which can influence its reactivity and binding affinity. This makes it particularly valuable in applications where specific interactions with molecular targets are required.
属性
分子式 |
C14H15N5S |
|---|---|
分子量 |
285.37 g/mol |
IUPAC 名称 |
5-(2,5-dimethylpyrazol-3-yl)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H15N5S/c1-9-4-6-11(7-5-9)15-14-17-16-13(20-14)12-8-10(2)18-19(12)3/h4-8H,1-3H3,(H,15,17) |
InChI 键 |
PVCXAROUNFJLCI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC(=NN3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B10896885.png)
![{2-bromo-6-methoxy-4-[(E)-{(2Z)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile](/img/structure/B10896891.png)
![4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10896901.png)


![4-{[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10896915.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10896919.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B10896920.png)

![N-[4-(1',5'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)phenyl]-3-[(4-methoxyphenoxy)methyl]benzamide](/img/structure/B10896955.png)
![6,7-bis(1,3-dimethyl-1H-pyrazol-4-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10896964.png)
![3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10896966.png)
![2-(4-{(E)-[2-(naphthalen-2-ylsulfonyl)hydrazinylidene]methyl}phenoxy)propanoic acid](/img/structure/B10896972.png)
![2-[(5-amino-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B10896978.png)
